molecular formula C21H26ClNO3 B1264691 Pipethanate hydrochloride CAS No. 4544-15-4

Pipethanate hydrochloride

Cat. No.: B1264691
CAS No.: 4544-15-4
M. Wt: 375.9 g/mol
InChI Key: ZJVKLBBPLUXEAC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pipethanate hydrochloride can be synthesized through a series of chemical reactions involving the esterification of 2-hydroxy-2,2-diphenylacetic acid with 1-(2-hydroxyethyl)piperidine, followed by quaternization with hydrochloric acid . The reaction conditions typically involve:

Industrial Production Methods

In industrial settings, this compound is produced by dissolving the compound in water and making the solution alkaline by adding 10% sodium hydroxide solution. The resulting crystals are filtered off and recrystallized from dilute ethanol .

Chemical Reactions Analysis

Types of Reactions

Pipethanate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another antimuscarinic agent used to treat similar conditions.

    Hyoscyamine: Used for its antispasmodic properties.

    Scopolamine: Known for its effects on the central nervous system and smooth muscle.

Uniqueness

Pipethanate hydrochloride is unique in its specific binding affinity and efficacy in treating gastrointestinal and biliary tract spasms . Unlike atropine and scopolamine, this compound has a more targeted action with fewer central nervous system side effects .

Properties

IUPAC Name

2-piperidin-1-ylethyl 2-hydroxy-2,2-diphenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3.ClH/c23-20(25-17-16-22-14-8-3-9-15-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19;/h1-2,4-7,10-13,24H,3,8-9,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVKLBBPLUXEAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047850
Record name Piperilate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4544-15-4
Record name Benzeneacetic acid, α-hydroxy-α-phenyl-, 2-(1-piperidinyl)ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4544-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Offterror
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30793
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperilate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPETHANATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07OS4SZ89Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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